molecular formula C17H26N2O4S B7711990 3-(4-(N-propylsulfamoyl)phenyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide

3-(4-(N-propylsulfamoyl)phenyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide

Cat. No. B7711990
M. Wt: 354.5 g/mol
InChI Key: OIOPYFCJWKFUPC-UHFFFAOYSA-N
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Description

3-(4-(N-propylsulfamoyl)phenyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide, also known as PSB-603, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been studied for its ability to modulate various biological processes.

Mechanism of Action

The mechanism of action of 3-(4-(N-propylsulfamoyl)phenyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide involves its ability to modulate specific biological pathways. It has been shown to inhibit the activity of certain enzymes and receptors, which play a crucial role in the development and progression of diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which is involved in the regulation of acid-base balance. This compound has also been shown to have a vasodilatory effect, which can help in the management of hypertension.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(4-(N-propylsulfamoyl)phenyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide is its high purity and yield, which makes it suitable for use in various lab experiments. However, one of the limitations is its cost, which can be a limiting factor in some research studies.

Future Directions

There are several future directions for the research of 3-(4-(N-propylsulfamoyl)phenyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide. One of the major areas of research is its potential use in the treatment of cancer. Further studies are needed to understand the exact mechanism of action of this compound in cancer cells and to optimize its use in cancer therapy.
Another area of research is its potential use in the treatment of cardiovascular diseases. Studies are needed to further understand the vasodilatory effect of this compound and its potential use in the management of hypertension.
In addition, studies are needed to evaluate the safety and efficacy of this compound in humans. Clinical trials are needed to determine the optimal dosage and treatment regimen for this compound in various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It has been studied for its role in the treatment of cancer and cardiovascular diseases. Further studies are needed to understand its exact mechanism of action and to optimize its use in various diseases.

Synthesis Methods

The synthesis of 3-(4-(N-propylsulfamoyl)phenyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide involves the reaction of N-propylsulfanilamide with 3-(bromomethyl)phenyltetrahydrofuran-2-carboxylate in the presence of a base. The resulting product is then treated with acetic anhydride to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

3-(4-(N-propylsulfamoyl)phenyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide has been studied for its potential therapeutic applications in various diseases. One of the major areas of research is its role in the treatment of cancer. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
This compound has also been studied for its potential use in the treatment of cardiovascular diseases. It has been shown to have a vasodilatory effect, which can help in the management of hypertension.

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-3-[4-(propylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-2-11-19-24(21,22)16-8-5-14(6-9-16)7-10-17(20)18-13-15-4-3-12-23-15/h5-6,8-9,15,19H,2-4,7,10-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOPYFCJWKFUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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